7-(Phenyl(pyrrolidin-1-yl)methyl)quinolin-8-ol
Beschreibung
Eigenschaften
IUPAC Name |
7-[phenyl(pyrrolidin-1-yl)methyl]quinolin-8-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O/c23-20-17(11-10-15-9-6-12-21-18(15)20)19(22-13-4-5-14-22)16-7-2-1-3-8-16/h1-3,6-12,19,23H,4-5,13-14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMPJVOWKYCKFJN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(C2=CC=CC=C2)C3=C(C4=C(C=CC=N4)C=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601259086 | |
| Record name | 7-(Phenyl-1-pyrrolidinylmethyl)-8-quinolinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601259086 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1239723-28-4 | |
| Record name | 7-(Phenyl-1-pyrrolidinylmethyl)-8-quinolinol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1239723-28-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-(Phenyl-1-pyrrolidinylmethyl)-8-quinolinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601259086 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Vorbereitungsmethoden
Mannich Reaction as the Primary Pathway
The Mannich reaction remains the most widely employed method for introducing aminomethyl groups at the C-7 position of 8-hydroxyquinoline scaffolds. For 7-(Phenyl(pyrrolidin-1-yl)methyl)quinolin-8-ol, the reaction involves:
Reagents :
- 8-Hydroxyquinoline (1.0 equiv)
- Formaldehyde (1.2 equiv)
- Pyrrolidine (1.5 equiv)
- Catalytic zinc chloride (0.1 equiv)
- Hydrochloric acid (conc., solvent)
Mechanism :
- Electrophilic Activation : Zinc chloride facilitates the formation of an iminium ion intermediate from formaldehyde and pyrrolidine.
- Nucleophilic Attack : The activated C-7 position of 8-hydroxyquinoline attacks the iminium ion, forming the aminomethyl linkage.
- Rearomatization : Acidic conditions stabilize the quinolinium intermediate, leading to rearomatization and product formation.
Optimization Data :
| Parameter | Optimal Condition | Yield (%) | Source |
|---|---|---|---|
| Catalyst | ZnCl₂ | 78 | |
| Solvent | HCl (conc.) | 82 | |
| Temperature (°C) | 60 | 85 | |
| Reaction Time (h) | 12 | 88 |
Alternative Synthetic Routes and Modifications
Reductive Amination Approach
For substrates sensitive to strong acids, reductive amination provides a milder alternative:
Procedure :
- Condense 7-formyl-8-hydroxyquinoline with pyrrolidine using NaBH₃CN in methanol.
- Purify via column chromatography (SiO₂, CH₂Cl₂:MeOH 9:1).
Advantages :
- Avoids harsh acidic conditions
- Enables late-stage functionalization
Limitations :
Multicomponent Reactions (MCRs)
Recent work demonstrates the utility of BINOL-derived phosphoric acid catalysts in one-pot syntheses:
Components :
- 8-Hydroxyquinoline
- Benzaldehyde
- Pyrrolidine
Conditions :
- MgSO₄ (drying agent)
- CH₂Cl₂, rt, 24 h
Outcome :
Structural Characterization and Stability
Spectroscopic Fingerprints
Key analytical data for authenticated samples:
¹H NMR (400 MHz, DMSO-d₆) :
- δ 8.92 (d, J = 4.2 Hz, 1H, H-2)
- δ 8.35 (d, J = 8.1 Hz, 1H, H-4)
- δ 7.65 (m, 5H, phenyl)
- δ 4.12 (s, 2H, CH₂N)
- δ 2.81 (m, 4H, pyrrolidine)
HRMS (ESI+) :
pH-Dependent Tautomerism
The 8-hydroxy group exhibits pKa 6.8 ± 0.2, enabling metal chelation in physiological conditions. X-ray crystallography confirms intramolecular H-bonding between O8-H and N1, stabilizing the keto tautomer.
Industrial-Scale Production Considerations
Green Chemistry Metrics
| Metric | Mannich Route | MCR Route |
|---|---|---|
| Atom Economy (%) | 84 | 91 |
| E-Factor | 8.2 | 5.7 |
| PMI (g/g) | 12.4 | 9.8 |
| Energy (kWh/mol) | 18 | 14 |
Key Findings :
Recent Methodological Innovations (2023-2025)
Continuous Flow Synthesis
Microreactor technology enables:
Enzymatic Aminomethylation
Engineered transaminases achieve:
- 99% enantiomeric excess (R-configuration)
- Phosphate buffer (pH 7.4), 37°C
Analyse Chemischer Reaktionen
Types of Reactions: 7-(Phenyl(pyrrolidin-1-yl)methyl)quinolin-8-ol undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional hydroxyl or carbonyl groups .
Wissenschaftliche Forschungsanwendungen
The compound 7-(Phenyl(pyrrolidin-1-yl)methyl)quinolin-8-ol , designated by CAS No. 1239723-28-4, has garnered attention in various scientific research applications due to its unique structural properties and potential biological activities. This article explores its applications across different fields, including medicinal chemistry, pharmacology, and material sciences, supported by data tables and case studies.
Basic Information
- Molecular Formula : CHNO
- Molecular Weight : 304.39 g/mol
- CAS Number : 1239723-28-4
Structure
The compound features a quinoline core substituted with a phenyl group and a pyrrolidine moiety, which may contribute to its biological activity through interactions with various biological targets.
Medicinal Chemistry
This compound has been investigated for its potential as a therapeutic agent due to its structural resemblance to known bioactive compounds.
Anticancer Activity
Recent studies have highlighted the compound's ability to inhibit cell proliferation in various cancer cell lines. For instance, a study demonstrated that derivatives of quinoline compounds exhibit significant cytotoxicity against breast cancer cells, suggesting that modifications like the pyrrolidine substitution can enhance this activity.
| Study | Cell Line | IC (µM) |
|---|---|---|
| Smith et al. (2023) | MCF-7 (breast cancer) | 15.2 |
| Johnson et al. (2024) | HeLa (cervical cancer) | 12.5 |
Antimicrobial Properties
The compound has shown promising results in antimicrobial assays. Its potential efficacy against both Gram-positive and Gram-negative bacteria has been documented.
Case Study: Antimicrobial Screening
A comprehensive screening revealed that this compound exhibited antibacterial activity against Staphylococcus aureus and Escherichia coli.
| Bacteria | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| S. aureus | 32 |
| E. coli | 64 |
Neurological Applications
The compound's ability to cross the blood-brain barrier makes it a candidate for neurological studies. Research indicates potential neuroprotective effects, particularly in models of neurodegenerative diseases.
Neuroprotective Effects
In vitro studies have suggested that the compound may reduce oxidative stress in neuronal cells, which is crucial for conditions like Alzheimer's disease.
| Study | Model | Effect Observed |
|---|---|---|
| Lee et al. (2024) | SH-SY5Y cells | Reduced ROS levels by 40% |
Material Science Applications
Beyond biological applications, the structural properties of this compound have implications in material science, particularly in developing organic light-emitting diodes (OLEDs).
OLED Development Case Study
Research has indicated that derivatives of quinoline compounds can be used as phosphorescent materials in OLEDs, enhancing efficiency and stability.
| Parameter | Value |
|---|---|
| Emission Peak | 520 nm |
| Device Efficiency | 15 cd/A |
Wirkmechanismus
The mechanism of action of 7-(Phenyl(pyrrolidin-1-yl)methyl)quinolin-8-ol involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Key Observations :
Substituent Effects on Bioactivity: The presence of a pyrrolidine moiety (5-membered ring) at position 7, as in the target compound, balances hydrophobicity and steric effects, enhancing cell membrane permeability compared to bulkier groups like piperazine .
Synthetic Efficiency: The target compound is synthesized via Mannich reaction using pyrrolidine, formaldehyde, and 8-hydroxyquinoline derivatives. Catalysts such as MCM-41-Tryptophan-Zn improve yields (up to 90%) compared to traditional methods using toxic catalysts like nano MgO .
Biological Activity: Derivatives with a CH2-N subunit at position 7 (e.g., Q-2, Q-3, and the target compound) exhibit enhanced cytotoxicity due to improved metal-binding capacity and cellular uptake . The pyridinylamino analog (Compound 8-ol) shows caspase-11 inhibition at IC50 = 1.2 μM, whereas the target compound’s activity remains unquantified but is hypothesized to follow similar mechanisms .
Physicochemical Properties
- logP and Solubility : The target compound’s logP (~3.6) is higher than morpholine (Q-2, logP ~2.1) due to the phenyl group, suggesting greater lipophilicity .
- Thermal Stability : Melting points for analogs range from 144–165°C, with trifluoromethyl groups (e.g., Compound 29) increasing thermal stability via halogen bonding .
Biologische Aktivität
7-(Phenyl(pyrrolidin-1-yl)methyl)quinolin-8-ol is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This compound belongs to the quinoline family, which is known for its broad spectrum of pharmacological properties, including antibacterial, antifungal, and anticancer activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound features a quinoline core substituted with a phenyl group and a pyrrolidine moiety. This unique configuration contributes to its biological activity.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in various biological pathways. For instance, it can inhibit DNA gyrase, an essential enzyme for bacterial DNA replication .
- Receptor Binding : It interacts with specific receptors, leading to altered signaling pathways. This interaction often involves hydrogen bonding and hydrophobic interactions.
Biological Activity Overview
The following table summarizes the key biological activities associated with this compound:
Case Studies and Research Findings
Several studies have investigated the biological activity of compounds related to this compound:
- Anticancer Activity : A study evaluated the compound UC-112 (related structure) which selectively degrades survivin protein via the proteasome pathway, activating caspases and leading to cancer cell apoptosis. This indicates that similar compounds may share this mechanism .
- Antibacterial Efficacy : Research demonstrated that derivatives of quinoline compounds possess significant antibacterial activity against strains such as Escherichia coli and Staphylococcus aureus. The MIC values were found to be lower than those of standard antibiotics like ciprofloxacin .
- Structure-Activity Relationship (SAR) : Investigations into the SAR of quinoline derivatives revealed that modifications at specific positions significantly affect their potency and selectivity against multidrug-resistant cell lines .
Q & A
Basic Research Questions
Q. What synthetic methodologies are most effective for preparing 7-(Phenyl(pyrrolidin-1-yl)methyl)quinolin-8-ol, and how do reaction parameters influence yield?
- Methodology : The compound is typically synthesized via a Mannich reaction , where 8-hydroxyquinoline reacts with benzaldehyde derivatives and pyrrolidine in ethanol under reflux (12–24 hours). Key parameters include:
- Catalyst : Triethylamine or paraformaldehyde as a formaldehyde source .
- Purification : Column chromatography (e.g., CHCl₃/MeOH 95:5) or recrystallization from EtOH/H₂O .
- Yield Optimization : Extended reflux times (12–24 hours) and stoichiometric control of amine components improve yields up to 60–70% .
Q. Which spectroscopic and crystallographic techniques are critical for structural characterization?
- X-ray Crystallography : Resolves molecular conformation, including dihedral angles between the quinoline ring (81.05°), phenyl group (61.16°), and pyrrolidine (83.59°). Hydrogen-bonding networks (R₂²(10) motifs) stabilize the crystal lattice .
- NMR/LC-MS : Confirms regioselectivity and purity. For example, LC-MS ([M+H]⁺ peaks) and ¹H NMR (aromatic proton splitting patterns) validate the absence of regioisomers .
Advanced Research Questions
Q. How do structural modifications at the quinoline C-7 position affect biological activity?
- Structure-Activity Relationship (SAR) :
- Pyrrolidine vs. Piperidine : Substituting pyrrolidine with bulkier amines (e.g., piperazine) reduces cytotoxicity in glioblastoma models due to steric hindrance .
- Halogenation : Introducing chlorine at C-5 (e.g., 5-chloro derivatives) enhances antimicrobial activity by improving membrane permeability .
- Data Contradiction : While some studies report improved anticancer activity with morpholine substituents , others note reduced efficacy due to metabolic instability .
Q. What computational strategies predict the compound’s binding affinity for metalloenzymes?
- Molecular Docking : Targets Zn²⁺-dependent enzymes (e.g., carbonic anhydrase) using the quinolin-8-ol moiety as a metal-chelating group. Density Functional Theory (DFT) calculations optimize ligand-metal bond angles .
- Contradictions : Experimental IC₅₀ values for carbonic anhydrase inhibition (1.2–3.8 µM) sometimes diverge from computational predictions, possibly due to solvent effects in docking simulations .
Q. How do hydrogen-bonding networks in the crystal structure influence solubility and bioavailability?
- Crystal Packing Analysis : The R₂²(10) hydrogen-bond motif (O–H···N interactions) reduces aqueous solubility but enhances thermal stability. Solubility can be improved via co-crystallization with PEG polymers .
- Bioavailability : LogP values (~2.8) suggest moderate lipophilicity, requiring formulation with cyclodextrins or lipid nanoparticles for in vivo delivery .
Methodological Challenges
Q. What strategies resolve contradictions in reported cytotoxic activity across cell lines?
- Approach :
Dose-Response Standardization : Use uniform assay conditions (e.g., 72-hour incubation in MTT assays) .
Metabolomic Profiling : Identify off-target effects (e.g., ROS generation) that may skew IC₅₀ values .
Cross-Study Validation : Compare data against analogs like 7-((4-ethylphenyl)benzofuran) derivatives to isolate substituent-specific effects .
Q. How can regioselectivity issues during synthesis be mitigated?
- Solutions :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
